molecular formula C14H14N2O B5805698 N-(2-anilinophenyl)acetamide

N-(2-anilinophenyl)acetamide

Cat. No. B5805698
M. Wt: 226.27 g/mol
InChI Key: LLLIAQGTLKQBDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-anilinophenyl)acetamide, also known as acetanilide, is a white crystalline solid that is commonly used in organic synthesis. It was first synthesized in 1852 by Charles Gerhardt and has since been used in a variety of applications in the chemical industry. In

Scientific Research Applications

N-(2-anilinophenyl)acetamide has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of other organic compounds, such as dyes and pharmaceuticals. It has also been used as a reagent in organic chemical reactions, such as the reduction of nitro compounds to amines. Additionally, N-(2-anilinophenyl)acetamide has been used in the study of enzyme kinetics and as a model compound for studying the behavior of organic compounds in solution.

Mechanism of Action

The mechanism of action of N-(2-anilinophenyl)acetamide is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, N-(2-anilinophenyl)acetamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(2-anilinophenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic and antipyretic properties, meaning it can reduce pain and fever. It has also been shown to have anti-inflammatory properties, meaning it can reduce inflammation. Additionally, N-(2-anilinophenyl)acetamide has been shown to have mild sedative effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-anilinophenyl)acetamide in lab experiments is that it is relatively easy to synthesize and is readily available. Additionally, it has a wide range of applications in organic synthesis and can be used as a model compound for studying the behavior of organic compounds in solution. However, one limitation of using N-(2-anilinophenyl)acetamide in lab experiments is that it can be toxic if ingested or inhaled. Therefore, proper safety precautions must be taken when handling this compound.

Future Directions

There are several future directions for research involving N-(2-anilinophenyl)acetamide. One area of research could focus on the development of new synthetic methods for producing this compound. Another area of research could focus on the development of new applications for N-(2-anilinophenyl)acetamide in organic synthesis. Additionally, further research could be done to better understand the mechanism of action of this compound and its effects on the human body. Overall, there is still much to be learned about N-(2-anilinophenyl)acetamide and its potential applications in scientific research.

Synthesis Methods

There are several methods for synthesizing N-(2-anilinophenyl)acetamide. One common method involves the reaction of aniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of aniline with acetyl chloride in the presence of a base such as sodium hydroxide. Both methods result in the formation of N-(2-anilinophenyl)acetamide as the final product.

properties

IUPAC Name

N-(2-anilinophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-11(17)15-13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-10,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLIAQGTLKQBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6942815

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